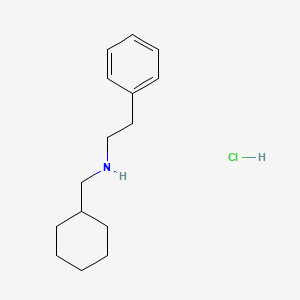
(Cyclohexylmethyl)(2-phenylethyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a compound with the molecular formula C15H24ClN and a molecular weight of 253.8. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its stimulant properties and interactions with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Comparación Con Compuestos Similares
(Cyclohexylmethyl)(2-phenylethyl)amine hydrochloride is structurally similar to other stimulant compounds such as methylphenidate and amphetamines. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:
Methylphenidate: Used for the treatment of ADHD and narcolepsy.
Amphetamines: A class of stimulant drugs with various therapeutic and recreational uses.
Propiedades
Fórmula molecular |
C15H24ClN |
|---|---|
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13H2;1H |
Clave InChI |
DKVKOGZYJCFVHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNCCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



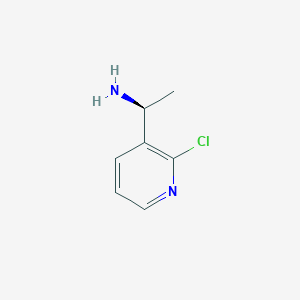
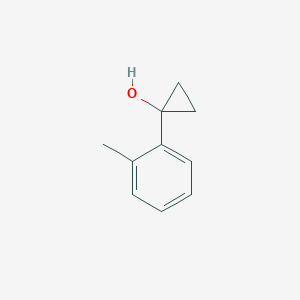
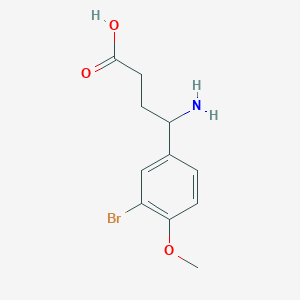
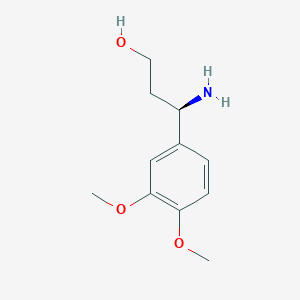
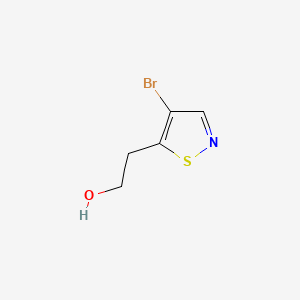
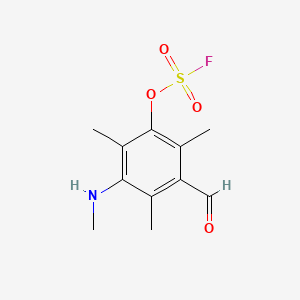

![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
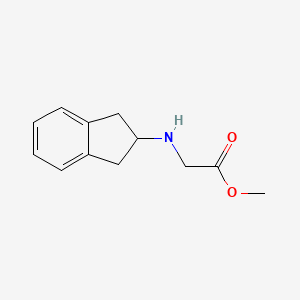
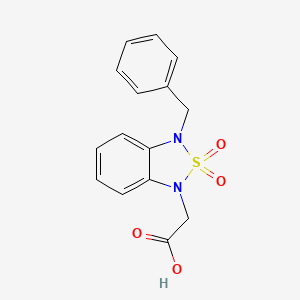
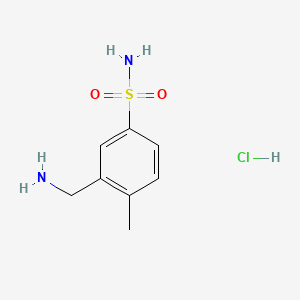
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)

